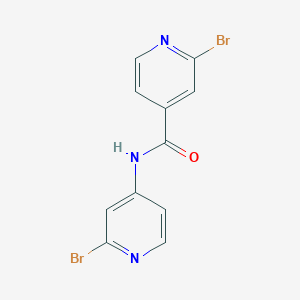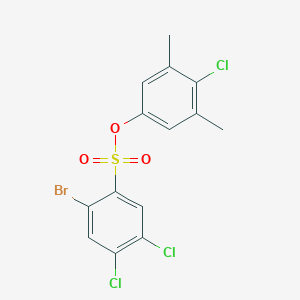
2-Bromo-N-(2-bromopiridin-4-il)piridina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide: is a chemical compound with the molecular formula C11H7Br2N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide has several applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used as intermediates in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form more complex structures .
Pharmacokinetics
Information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex chemical structures .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide . For instance, it should be stored in a cool, dry place, away from fire and flammable materials . Additionally, appropriate protective measures, such as wearing a respirator, goggles, and gloves, should be taken to prevent contact and inhalation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-aminopyridine followed by diazotization and subsequent bromination . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents like acetic acid or dichloromethane at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like butyllithium or Grignard reagents in solvents such as tetrahydrofuran (THF) or diethyl ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in solvents like THF.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: A simpler derivative used as an intermediate in organic synthesis.
3-Bromopyridine: Another isomer with similar applications but different reactivity.
2-Chloropyridine: A chlorinated analogue with distinct chemical properties.
Uniqueness
2-Bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide is unique due to its dual bromination, which enhances its reactivity and potential for forming complex molecules. This dual bromination also allows for selective functionalization, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
2-bromo-N-(2-bromopyridin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2N3O/c12-9-5-7(1-3-14-9)11(17)16-8-2-4-15-10(13)6-8/h1-6H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCFTWEVQCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=CC(=NC=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)

![1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B2524817.png)


![ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate](/img/structure/B2524820.png)


![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2524825.png)


![3-butyl-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2524831.png)


